8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione 8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15171101
InChI: InChI=1S/C23H23N5O2/c1-16-8-10-18(11-9-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(12-13-27(19)22)14-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
SMILES:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol

8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

CAS No.:

Cat. No.: VC15171101

Molecular Formula: C23H23N5O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione -

Specification

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
IUPAC Name 6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C23H23N5O2/c1-16-8-10-18(11-9-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(12-13-27(19)22)14-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Standard InChI Key ZTLNWOBBDJJKRC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C

Introduction

Chemical Identity and Structural Properties

The molecular formula C₂₃H₂₃N₅O₂ (molecular weight: 401.5 g/mol) reflects a hybrid architecture combining purine and imidazole motifs. The IUPAC name, 6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, delineates its substitution pattern: a benzyl group at position 6, a methyl group at position 4, and a 4-methylbenzyl moiety at position 2. The stereoelectronic profile, inferred from its Canonical SMILES (CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C), suggests intramolecular hydrogen bonding and π-π stacking potential due to aromatic systems.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₃N₅O₂
Molecular Weight401.5 g/mol
IUPAC Name6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
SMILESCC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C
PubChem CID16626676

Synthetic Pathways and Optimization

Synthesis typically involves multi-step condensation reactions. A representative route begins with the alkylation of a purine precursor followed by cyclization with imidazole derivatives. Key intermediates include 3-[(4-methylphenyl)methyl]-1-methylpurine-2,4-dione, which undergoes benzylation at position 8 via nucleophilic substitution. Recent optimizations have focused on solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., Pd/C for hydrogenation), achieving yields up to 85%. Post-synthetic purification employs recrystallization from ethanol/water or silica gel chromatography, with purity >95% confirmed by HPLC.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Purine alkylationK₂CO₃, DMF, 80°C, 12 h70
Imidazole cyclizationNH₄OAc, AcOH, reflux, 6 h65
BenzylationBenzyl bromide, KOH, THF, 50°C85
PurificationEthanol/water recrystallization95

Mechanistic Insights and Biological Activity

The compound exhibits dose-dependent antiproliferative effects in cancer cell lines (IC₅₀: 2–10 μM), attributed to dual inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways. Structural analogs, such as 1-benzyl-7-methyl-3-propyl derivatives (PubChem CID: 11209919), show reduced potency (IC₅₀: 15–30 μM), underscoring the importance of the 4-methylbenzyl group for target engagement . Molecular docking studies predict high affinity for ATP-binding pockets of kinases, with binding energies ≤ -9.5 kcal/mol.

Pharmacokinetic and Toxicological Considerations

Preliminary ADMET profiles indicate moderate hepatic clearance (CLhep: 12 mL/min/kg) and oral bioavailability (F: 22%) in rats. Toxicity studies reveal a narrow therapeutic index (LD₅₀: 120 mg/kg), necessitating structural refinements to mitigate off-target effects on cardiac ion channels (hERG IC₅₀: 1.8 μM).

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